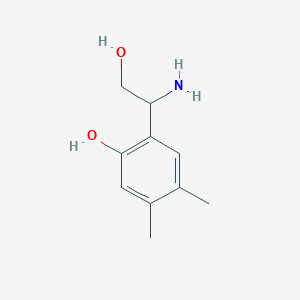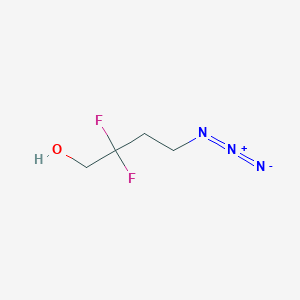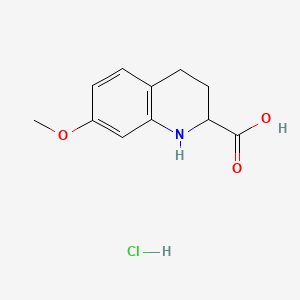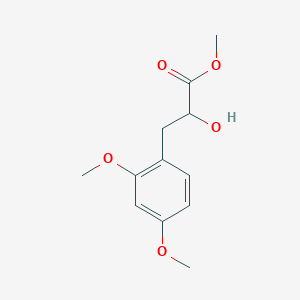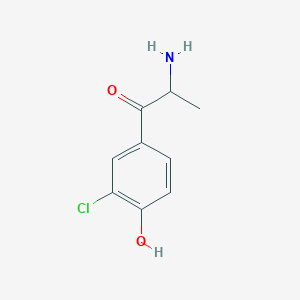
2-Amino-1-(3-chloro-4-hydroxyphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(3-chloro-4-hydroxyphenyl)propan-1-one is an organic compound with a complex structure that includes an amino group, a chloro-substituted phenyl ring, and a hydroxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-chloro-4-hydroxyphenyl)propan-1-one typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with an appropriate amine under controlled conditions. One common method includes the use of a reductive amination process, where the aldehyde group is first converted to an imine, followed by reduction to form the desired amine product. The reaction conditions often involve the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(3-chloro-4-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 3-chloro-4-hydroxybenzaldehyde, while substitution of the chloro group can produce various derivatives depending on the nucleophile.
Applications De Recherche Scientifique
2-Amino-1-(3-chloro-4-hydroxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which 2-Amino-1-(3-chloro-4-hydroxyphenyl)propan-1-one exerts its effects involves interactions with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the chloro group can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxyphenylpropan-1-one: Lacks the amino and chloro groups, making it less reactive.
2-Amino-1-(3-hydroxyphenyl)propan-1-one: Similar structure but without the chloro group, affecting its chemical reactivity and biological activity.
4-Hydroxyphenylpropan-1-one: Lacks both the amino and chloro groups, resulting in different chemical properties.
Uniqueness
2-Amino-1-(3-chloro-4-hydroxyphenyl)propan-1-one is unique due to the presence of both the amino and chloro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H10ClNO2 |
|---|---|
Poids moléculaire |
199.63 g/mol |
Nom IUPAC |
2-amino-1-(3-chloro-4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H10ClNO2/c1-5(11)9(13)6-2-3-8(12)7(10)4-6/h2-5,12H,11H2,1H3 |
Clé InChI |
DRQJRAGUCHRIMZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC(=C(C=C1)O)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


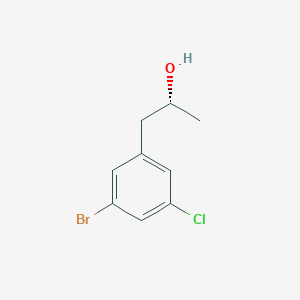
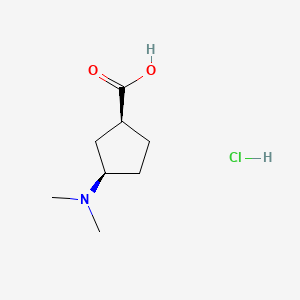
![3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B15319955.png)
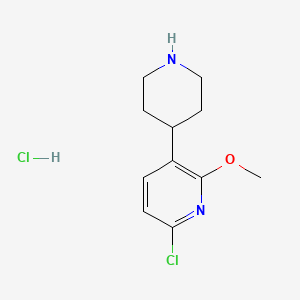

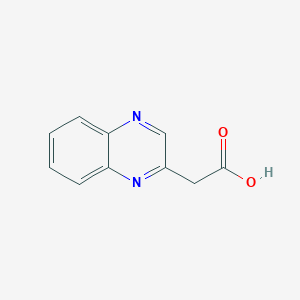

![6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylicacid](/img/structure/B15319998.png)
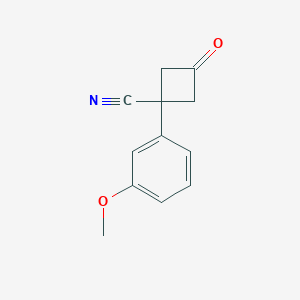
![6,8-Dioxa-2-azaspiro[3.5]nonane](/img/structure/B15320005.png)
